Carbamic acid, (1H-benzimidazol-2-ylmethyl)-(9CI)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

CBL-0137, également connu sous le nom de Curaxin 137, est une petite molécule qui a suscité un intérêt considérable dans le domaine de la recherche sur le cancer. Il s'agit d'une curaxine métaboliquement stable qui active la protéine suppresseur de tumeur p53 et inhibe la voie du facteur nucléaire kappa-light-chain-enhancer des cellules B activées (NF-κB). Ce composé est particulièrement remarquable pour sa capacité à inactiver le complexe de transcription de la chromatine (FACT), qui joue un rôle crucial dans la transcription des gènes impliqués dans la survie et la prolifération des cellules cancéreuses .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de CBL-0137 implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. Les étapes clés incluent la formation du noyau carbazole, suivie d'une fonctionnalisation pour introduire les groupes éthanone. Les conditions de réaction impliquent généralement l'utilisation de solvants organiques tels que le diméthylsulfoxyde (DMSO) et des catalyseurs pour faciliter les réactions. Le produit final est purifié à l'aide de techniques telles que la chromatographie sur colonne pour atteindre une pureté élevée .

Méthodes de production industrielle

La production industrielle de CBL-0137 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour le rendement et l'efficacité, impliquant souvent des systèmes automatisés pour la surveillance et le contrôle des réactions. Le composé est produit en grande quantité et soumis à des mesures rigoureuses de contrôle qualité pour garantir la cohérence et la pureté .

Analyse Des Réactions Chimiques

Types de réactions

CBL-0137 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels de la molécule.

Substitution : Les groupes éthanone peuvent subir des réactions de substitution pour introduire différents groupes fonctionnels.

Réactifs et conditions communs

Oxydation : Des oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Divers nucléophiles peuvent être utilisés pour les réactions de substitution, en fonction du groupe fonctionnel souhaité.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de CBL-0137 avec des groupes fonctionnels modifiés, qui peuvent être étudiés plus avant pour leur activité biologique et leurs applications thérapeutiques potentielles .

Applications de la recherche scientifique

CBL-0137 a un large éventail d'applications de recherche scientifique, en particulier dans les domaines suivants :

Chimie : Utilisé comme composé outil pour étudier l'inhibition du complexe FACT et ses effets sur la transcription génique.

Biologie : Investigated pour son rôle dans la modulation des voies cellulaires impliquées dans la survie et la prolifération des cellules cancéreuses.

Médecine : Exploré comme agent thérapeutique potentiel pour divers types de cancer, notamment le cancer pulmonaire à petites cellules et le cancer du pancréas. .

Industrie : Utilisé dans le développement de nouvelles thérapies anticancéreuses et comme composé de référence dans la découverte et le développement de médicaments

Mécanisme d'action

CBL-0137 exerce ses effets principalement par l'inactivation du complexe FACT. En se liant à l'ADN, il perturbe l'interaction entre FACT et la chromatine, conduisant à la déstabilisation des nucléosomes. Cela entraîne l'activation de p53 et l'inhibition de NF-κB, deux voies essentielles dans la survie et la prolifération des cellules cancéreuses. De plus, CBL-0137 induit une déméthylation de l'ADN et supprime l'expression des protéines de la famille BET, contribuant davantage à son activité anticancéreuse .

Applications De Recherche Scientifique

CBL-0137 has a wide range of scientific research applications, particularly in the fields of:

Chemistry: Used as a tool compound to study the inhibition of the FACT complex and its effects on gene transcription.

Biology: Investigated for its role in modulating cellular pathways involved in cancer cell survival and proliferation.

Medicine: Explored as a potential therapeutic agent for various types of cancer, including small-cell lung cancer and pancreatic cancer. .

Industry: Utilized in the development of new cancer therapies and as a reference compound in drug discovery and development

Mécanisme D'action

CBL-0137 exerts its effects primarily through the inactivation of the FACT complex. By binding to DNA, it disrupts the interaction between FACT and chromatin, leading to the destabilization of nucleosomes. This results in the activation of p53 and inhibition of NF-κB, both of which are critical pathways in cancer cell survival and proliferation. Additionally, CBL-0137 induces DNA demethylation and suppresses the expression of BET family proteins, further contributing to its anticancer activity .

Comparaison Avec Des Composés Similaires

CBL-0137 appartient à une classe de composés connus sous le nom de curaxines, qui partagent un mécanisme d'action similaire. D'autres composés de cette classe comprennent :

Quinacrine : Un médicament antimalarique ayant des effets similaires sur p53 et NF-κB, mais moins puissant que CBL-0137.

CBL-0100 : Une autre curaxine ayant une activité comparable, mais des propriétés pharmacocinétiques différentes.

CBL-0150 : Une nouvelle curaxine avec une stabilité et une efficacité améliorées dans les modèles précliniques

CBL-0137 est unique en sa capacité à activer simultanément p53 et à inhiber NF-κB, ce qui en fait un agent anticancéreux très efficace. Son large spectre d'activité anticancéreuse et sa capacité à cibler les cellules souches cancéreuses résistantes aux médicaments le distinguent des autres composés similaires .

Propriétés

Numéro CAS |

175464-16-1 |

|---|---|

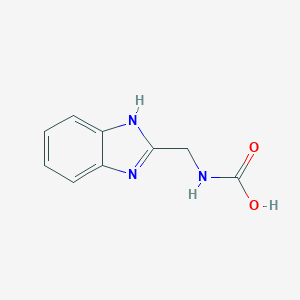

Formule moléculaire |

C9H9N3O2 |

Poids moléculaire |

191.19 g/mol |

Nom IUPAC |

1H-benzimidazol-2-ylmethylcarbamic acid |

InChI |

InChI=1S/C9H9N3O2/c13-9(14)10-5-8-11-6-3-1-2-4-7(6)12-8/h1-4,10H,5H2,(H,11,12)(H,13,14) |

Clé InChI |

UEITWVYDEIDHJH-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)NC(=N2)CNC(=O)O |

SMILES canonique |

C1=CC=C2C(=C1)NC(=N2)CNC(=O)O |

Synonymes |

Carbamic acid, (1H-benzimidazol-2-ylmethyl)- (9CI) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.